5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHHGQTVSSPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthetic route typically involves the reaction of 6-Methylpyridin-2-ol with piperidine-1-carbonyl chloride under appropriate conditions to form the intermediate 4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl. This intermediate then undergoes further cyclization with 2-pyrrolidone to yield the final product, 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one. Industrial production methods might scale up this process using high-pressure reactors and efficient purification systems like chromatography or crystallization to ensure the purity of the compound.
Analyse Chemischer Reaktionen
Amide Bond Formation and Coupling Reactions
The carbonyl group in the pyrrolidin-2-one moiety participates in nucleophilic acyl substitution reactions. For example:
-
EDCI/HOBt-mediated amidation : The compound’s piperidine-1-carbonyl group reacts with amines to form substituted amides. This is analogous to reactions observed in structurally similar compounds (e.g., coupling of pyrrolidinone derivatives with benzylamines) .
Example Reaction Pathway
Key Conditions
Nucleophilic Substitution at the Piperidine-Oxy Group
The 4-((6-methylpyridin-2-yl)oxy)piperidine subunit undergoes nucleophilic substitution at the oxygen-linked pyridine ring. For instance:
-
Displacement with thiols or amines : The pyridinyloxy group is susceptible to substitution under basic or acidic conditions, as seen in related piperidine derivatives.
Table 1: Substitution Reactions of Piperidine-Oxy Group
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | KCO, DMF, 80°C | Thioether analog | 65–78% | |
| Benzylamine | NaH, THF, 0°C → RT | N-Benzylpiperidine derivative | 50–62% |
Ring-Opening Reactions of Pyrrolidin-2-one
The lactam (pyrrolidin-2-one) ring can undergo hydrolysis or aminolysis under acidic/basic conditions:
-
Acidic Hydrolysis : Generates a γ-amino acid derivative.
-
Basic Ring-Opening : Forms carboxylate intermediates, as reported for similar lactams .
Mechanism
Experimental Data
-
Hydrolysis in 6M HCl at 100°C yields a linear carboxylic acid (confirmed by H NMR and LC-MS) .
-
Reaction with NH in ethanol produces γ-aminobutanamide derivatives.
Functionalization of the Pyridine Ring
The 6-methylpyridin-2-yl group undergoes electrophilic substitution and oxidation:
-
Nitration : Directed by the methyl group, yielding 5-nitro derivatives.
-
Oxidation : Conversion of the methyl group to a carboxylic acid under strong oxidizers (e.g., KMnO) .
Table 2: Pyridine Ring Modifications
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO, HSO, 50°C | 5-Nitro-6-methylpyridin-2-yl | Moderate regioselectivity |
| Oxidation | KMnO, HO, 80°C | 6-Carboxypyridin-2-yl derivative | Requires basic pH |
Catalytic Hydrogenation and Reduction
The pyrrolidin-2-one and pyridine rings are amenable to hydrogenation:
-
Lactam Reduction : Using LiAlH or BH·THF converts the lactam to a pyrrolidine .
-
Pyridine Ring Hydrogenation : Pd/C or PtO under H pressure yields piperidine derivatives .
Example Transformation
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings when functionalized with halogens:
Key Conditions
Stability and Side Reactions
Wissenschaftliche Forschungsanwendungen
5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has been explored for its applications in medicinal chemistry, especially as a potential lead compound for drug development. In biology, it might be investigated for its binding affinity to certain protein targets, influencing cellular pathways and functions. Its unique structure also makes it an interesting subject for studying chemical reactivity and interaction in various industrial processes, including as a catalyst or an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The compound's mechanism of action often involves its binding to specific molecular targets, such as enzymes or receptors, which in turn modulates their activity. The exact pathways depend on the biological context in which the compound is used. For example, it might inhibit a particular enzyme by mimicking the substrate or binding to the active site, thereby preventing the enzyme from carrying out its function.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Compound A : 5-(piperidine-1-carbonyl)pyrrolidin-2-one (CAS 59388-44-2)
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 196.25 g/mol
- Key Features : Lacks the 6-methylpyridin-2-yl-oxy substituent, resulting in a simpler structure.
- Physicochemical Properties :
Compound B : 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5)
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molecular Weight : 274.36 g/mol
- Key Features : Replaces the piperidine ring with a cyclohexyl group.
- Structural Implications : The cyclohexyl moiety introduces greater conformational flexibility but may reduce hydrogen-bonding capacity compared to the piperidine ring in the target compound .
Compound C : (5R)-5-{[(2-Amino-9H-purin-6-yl)oxy]methyl}pyrrolidin-2-one (UN4)
- Molecular Formula : C₁₀H₁₂N₆O₂
- Molecular Weight : 248.25 g/mol
- Key Features : Substitutes the methylpyridinyl group with a purine derivative.
Stereochemical Complexity
The target compound likely contains one asymmetric center (at the pyrrolidin-2-one carbonyl position). In contrast, Compound 8 from (5-(1-phenylethoxy)pyrrolidin-2-one) has two chiral centers, generating four stereoisomers. This highlights the target compound’s relative simplicity in stereochemical separation and synthesis .
Physicochemical and Pharmacokinetic Inferences
*Estimated based on molecular formula C₁₆H₂₁N₂O₃.
Biologische Aktivität
5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, a complex organic compound, displays a range of biological activities due to its unique structural features. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by a pyrrolidin-2-one core, piperidine moiety, and a 6-methylpyridine ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidin-2-one Core : Cyclization of appropriate precursors.
- Introduction of the Piperidine Moiety : Nucleophilic substitution reactions.
- Attachment of the Pyridine Ring : Coupling reactions such as Suzuki-Miyaura coupling.
These steps allow for the modification of functional groups to enhance biological activity and reactivity .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have shown potential in cancer therapy by inducing apoptosis in tumor cells and inhibiting key pathways involved in cancer progression. A study highlighted that certain piperidine derivatives demonstrated better cytotoxicity than established chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
The biological activity of 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is believed to involve interaction with specific molecular targets, including enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer treatment.
- Alzheimer's Disease Models : Animal models treated with piperidine derivatives exhibited improved memory and cognitive function, supporting their use in neurodegenerative disease therapies .
Comparative Analysis
To better understand the biological activity of 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, it is useful to compare it with similar compounds:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Piperidine Derivatives | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |
| Pyrrolidine Derivatives | Anticancer | Induction of apoptosis |
| Pyridine Derivatives | Antimicrobial, Antiviral | Interaction with bacterial/viral targets |
Q & A
Q. What are the recommended synthetic routes for 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor compounds such as pyridine derivatives and carbamates. For example, piperidine intermediates can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Coupling of 6-methylpyridin-2-yloxy-piperidine with a pyrrolidin-2-one carbonyl group under anhydrous conditions (e.g., dichloromethane as solvent and NaOH for deprotonation) .
- Purification via column chromatography or recrystallization to achieve ≥95% purity (HPLC) .
Optimization variables include solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (0–25°C), and stoichiometric ratios of reagents. Yield improvements (e.g., 70–90%) can be achieved by controlling moisture levels and using catalytic agents like DMAP .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation:
- Emergency Response:
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with targets such as kinases or GPCRs. Parameterize force fields (e.g., AMBER) for the piperidine-pyrrolidinone scaffold .
- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein residence times .
- Validate predictions with in vitro assays (e.g., IC50 determination via fluorescence polarization) .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
- Controlled Replicates: Use randomized block designs with split-plot arrangements to account for variables like solvent polarity or cell-line variability .
- Data Normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and harmonize datasets .
Q. How to design stability studies under varying pH, temperature, and light conditions?
Methodological Answer:
- Forced Degradation:
- Acidic/alkaline hydrolysis: Incubate at 40°C in 0.1M HCl/NaOH for 24 hours.
- Photostability: Expose to UV light (320–400 nm) for 48 hours per ICH Q1B guidelines .
- Analytical Monitoring: Track degradation products via LC-MS and quantify using calibration curves .
- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius equations for shelf-life predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
